(7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol
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Description
“(7-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol” is a chemical compound with the CAS Number: 1391327-44-8 . It has a molecular weight of 242.12 and is typically in the form of a powder . This compound is used as a pharmaceutical intermediate .
Physical and Chemical Properties Analysis
“this compound” is a powder and is insoluble in water . It has a molecular weight of 242.12 .Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
1,2,3,4-tetrahydroisoquinoline, a structural motif of this compound, is known to be a key fragment of diverse range of alkaloids and bioactive molecules .
Mode of Action
It’s known that tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Tetrahydroisoquinolines are known to be involved in a variety of biological activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Action Environment
It’s known that the compound is insoluble in water , which could potentially affect its bioavailability and efficacy.
Properties
IUPAC Name |
(7-bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-8-2-1-7-3-4-12-10(6-13)9(7)5-8/h1-2,5,10,12-13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGDYNCOIUJSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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